3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone -

3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone

Catalog Number: EVT-4141597
CAS Number:
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone” is a complex organic compound. It’s part of a larger class of compounds known as quinazolines, which are heterocyclic compounds with a wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone” is complex. It has a molecular formula of C29H32N2O3 and an average mass of 456.576 Da . More detailed structural analysis would require additional data or computational modeling.

Synthesis Analysis

The synthesis of 3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone is described in the literature as a multi-step process involving the linking of a quinazolinone moiety with a piperazinylquinoline moiety. [] The details of the synthesis, including specific reagents and reaction conditions, are not provided in the abstract of the cited paper but are likely described within the full text. Optimization of the linker structure was a key aspect of the synthesis, focusing on improving the pharmacokinetic profile of the compound. This involved replacing a sulfur atom in the linker with a methylene group, leading to improved in vivo activity. []

Mechanism of Action

3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone acts as a dual serotonin receptor modulator, exhibiting both 5-HT1A agonist and 5-HT3 antagonist activities. [] This mechanism of action is relevant to its potential therapeutic use in IBS, as 5-HT1A agonists are known to reduce visceral hypersensitivity and 5-HT3 antagonists block serotonin-mediated gut motility and secretion. []

Applications

The primary application of 3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone identified in the provided research is as a potential therapeutic agent for irritable bowel syndrome (IBS). [] Studies have shown that it inhibits stress-induced defecation in an animal model of IBS, suggesting therapeutic potential. [] Its dual action on serotonin receptors (5-HT1A agonism and 5-HT3 antagonism) contributes to its effectiveness in this application. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

    Compound Description: TZB-30878 is a novel serotonin receptor modulator with dual activity, acting as a 5-HT1A agonist and a 5-HT3 antagonist. This pharmacological profile makes it a potential therapeutic agent for irritable bowel syndrome (IBS) []. Studies have demonstrated its efficacy in reducing stress-induced defecation in animal models of IBS [].

JTH-601 (3-{N-[2-(4-Hydroxy-2-isopropyl-5-methylphenoxy)ethyl]-N-methylaminomethyl}-4-methoxy-2,5,6-trimethyl-phenol hemifumarate)

    Compound Description: JTH-601 is a selective α1L-adrenoceptor antagonist under investigation for potential therapeutic use in treating bladder outlet obstruction associated with benign prostatic hyperplasia [, ]. Studies have indicated that JTH-601 demonstrates prolonged blockade of α1-adrenoceptors, particularly in the prostate, suggesting potential therapeutic benefits in this context [, ].

Properties

Product Name

3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone

IUPAC Name

3-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]quinazolin-4-one

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C22H26N2O2/c1-16(2)18-12-17(3)13-19(14-18)26-11-7-6-10-24-15-23-21-9-5-4-8-20(21)22(24)25/h4-5,8-9,12-16H,6-7,10-11H2,1-3H3

InChI Key

YRLNGURPVIVNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.